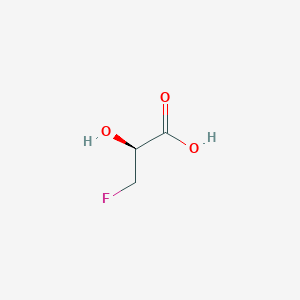![molecular formula C22H20ClN3O2 B2412908 1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine CAS No. 1706014-01-8](/img/structure/B2412908.png)
1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine” is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains a 2-chlorophenyl group and a pyridin-2-yloxy group, which could potentially contribute to its reactivity and biological activity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis and Antimicrobial Activity : A study focused on the synthesis of new pyridine derivatives, including processes involving 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to compounds with variable and modest antimicrobial activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
- Synthesis of Piperidine Derivatives : Research on the improved synthetic methods for 1-[(4-chlorophenyl)phenylmethyl]-piperazine, an intermediate of cetirizine hydrochloride, demonstrated an economical and practical approach with higher yields, suggesting industrial application potential (Wu Qiuye, 2005).
Pharmacological Insights and Potential Applications
- Anticonvulsant Activity : Novel pyrrolidine-2,5-dione derivatives exhibited potential anticonvulsant activities, with specific compounds showing promising protective indices compared to well-known antiepileptic drugs. This suggests a plausible mechanism of action involving the blockage of sodium and L-type calcium channels (Rybka et al., 2017).
- Anticancer Agents : A study highlighted the design, synthesis, and biological evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, showing significant cytotoxicity towards MCF-7 and HepG2 cancer cell lines. The compounds induced cell cycle arrest and apoptotic cell death, indicating potential as selective anticancer agents (El-Masry et al., 2022).
Molecular Modeling and Drug Design
- Molecular Docking Studies : Synthesized compounds underwent in silico molecular docking screenings, revealing moderate to good binding energies on the target protein. This supports the role of molecular structural moieties in contributing to biological activity and highlights the potential for drug design and discovery (Flefel et al., 2018).
Enzyme Involvement in Metabolism
- Cytochrome P450 and Oxidative Metabolism : The metabolism of Lu AA21004, a novel antidepressant, was studied, identifying the roles of various cytochrome P450 enzymes in its oxidative metabolism to different metabolites. This knowledge aids in understanding drug interactions and the development of safer pharmacological agents (Hvenegaard et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c23-19-8-1-2-9-20(19)25-12-14-26(15-13-25)22(27)17-6-5-7-18(16-17)28-21-10-3-4-11-24-21/h1-11,16H,12-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGYTBLYTHQLKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

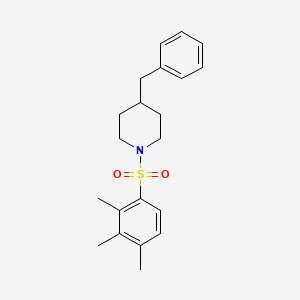
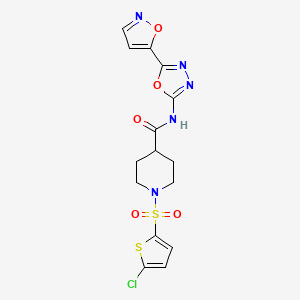
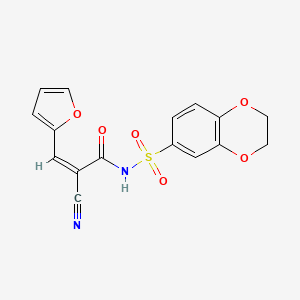
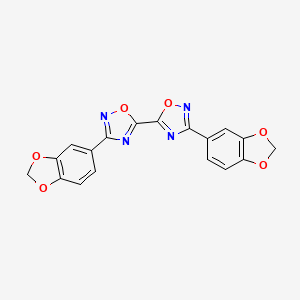
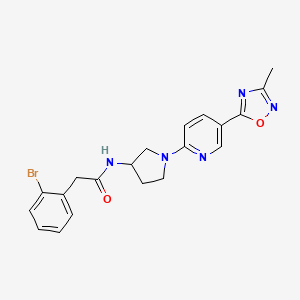
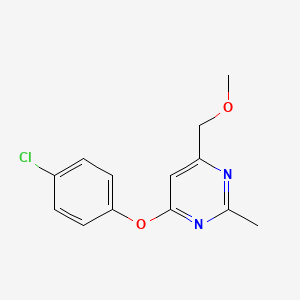
![6,6-dimethyl-9-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2412836.png)
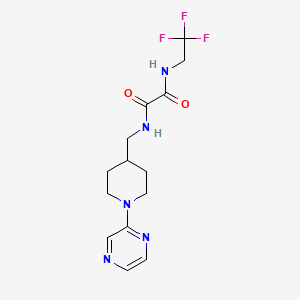
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2412841.png)
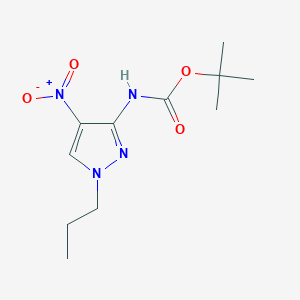
![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2412844.png)
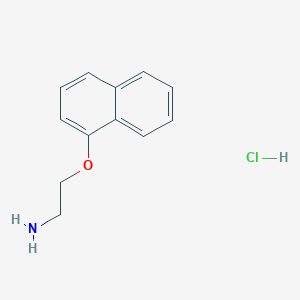
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine](/img/structure/B2412848.png)
